2-Fluoro-L-tyrosine, 95% (H-L-Tyr(2-F)-OH)

Vue d'ensemble

Description

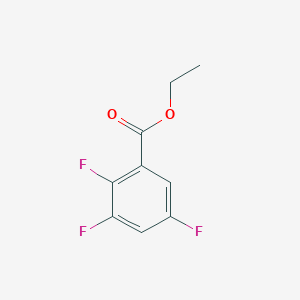

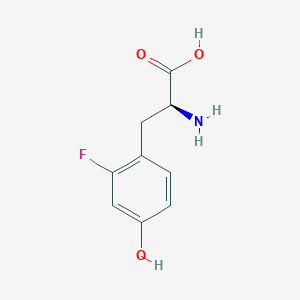

2-Fluoro-L-tyrosine, 95% (H-L-Tyr(2-F)-OH) is an important chemical compound used in a wide range of scientific research applications. It is a naturally occurring amino acid that has been modified with the addition of a fluorine atom at the 2-position. This chemical modification has resulted in a compound with unique properties and applications.

Applications De Recherche Scientifique

1. Synthesis and Imaging Applications

2-Fluoro-L-tyrosine is used in the synthesis of radiotracers for imaging. For example, 2-[18F]Fluoro-L-tyrosine is developed for positron emission tomography (PET) imaging to study protein metabolism in vivo (Hess, Sichler, Kluge, & Coenen, 2002). Another study demonstrates the synthesis of 2-[18F]Fluoro-L-tyrosine for potential use in differential diagnostics of tumors and inflammations by PET (Fedorova, Kuznetsova, Mosevich, Shatik, Kataeva, Belokon, & Krasikova, 2006).

2. Brain Tumor Detection

The uptake of L-(2-18F)fluorotyrosine, a synthesized amino acid tracer, has been studied in patients with various brain tumors. It shows increased transport rates into tumors, suggesting its clinical value for the diagnosis and classification of brain tumors (Wienhard, Herholz, Coenen, Rudolf, Kling, Stöcklin, & Heiss, 1991).

3. Enzyme Interaction Studies

Research on the reactions of 2-fluoro-L-tyrosine with mushroom tyrosinase reveals its potential as a substrate for enzymatic studies, providing insights into enzyme interactions and functionality (Phillips, Fletcher, von Tersch, & Kirk, 1990).

4. Metabolic and Biochemical Analysis

Studies have been conducted on the metabolism of no-carrier-added 2-[18F]fluoro-L-tyrosine in rats, contributing to the understanding of cerebral protein synthesis and tracer metabolism in different brain areas (Aerts, Plenevaux, Lemaire, Giacomelli, Warnock, Phillips, & Luxen, 2008).

5. Chemogenomic and Chemoproteomic Techniques

Aryl fluorosulfates like 2-fluoro-L-tyrosine are utilized in chemogenomic and chemoproteomic techniques, playing a significant role in drug discovery and biomedical research (Jones, 2018).

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJIXBMNLWITCR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70997897 | |

| Record name | 2-Fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7656-31-7 | |

| Record name | 2-Fluorotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007656317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)

![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)